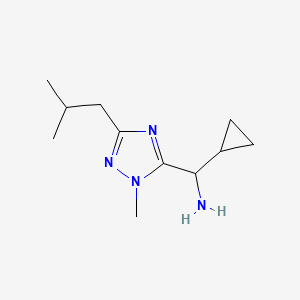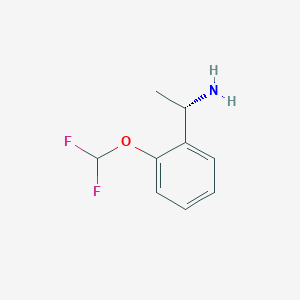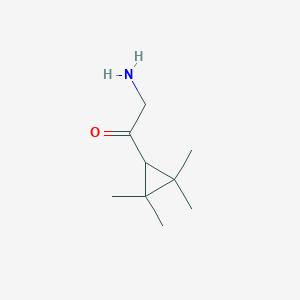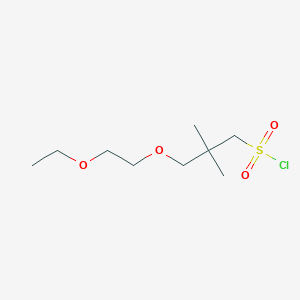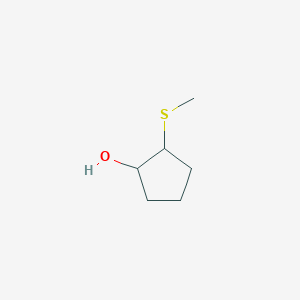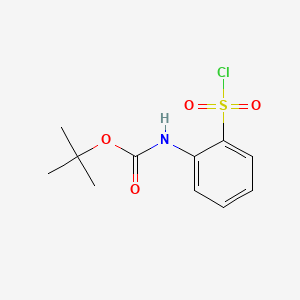
tert-Butyl (2-(chlorosulfonyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-(chlorosulfonyl)phenyl)carbamate: is an organic compound with the chemical formula C11H14ClNO4S . It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is primarily used as a reagent in organic synthesis and has applications in various fields, including chemistry and biomedicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl (2-(chlorosulfonyl)phenyl)carbamate typically involves organic synthesis methods. One common route includes the reaction of tert-butyl carbamate with chlorosulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (2-(chlorosulfonyl)phenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl (2-(chlorosulfonyl)phenyl)carbamate is used as a reagent for the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamides and carbamates .
Biology and Medicine: In the field of biomedicine, this compound is used as a research reagent to study enzyme inhibition and protein interactions.
Industry: Industrially, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals .
Wirkmechanismus
The mechanism of action of tert-Butyl (2-(chlorosulfonyl)phenyl)carbamate involves its ability to react with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful in modifying biological molecules and studying their functions .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Used in similar applications but lacks the chlorosulfonyl group.
tert-Butyl N-(benzyloxy)carbamate: Another related compound used in organic synthesis
Uniqueness: The presence of the chlorosulfonyl group in tert-Butyl (2-(chlorosulfonyl)phenyl)carbamate makes it unique compared to other carbamates. This functional group imparts distinct reactivity, making it valuable for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C11H14ClNO4S |
|---|---|
Molekulargewicht |
291.75 g/mol |
IUPAC-Name |
tert-butyl N-(2-chlorosulfonylphenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO4S/c1-11(2,3)17-10(14)13-8-6-4-5-7-9(8)18(12,15)16/h4-7H,1-3H3,(H,13,14) |
InChI-Schlüssel |
QFHKUAHXVJRYDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


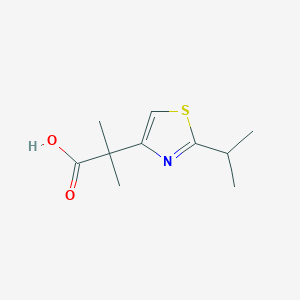

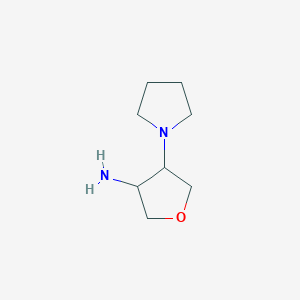
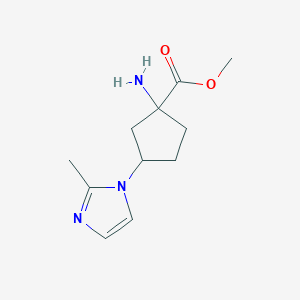
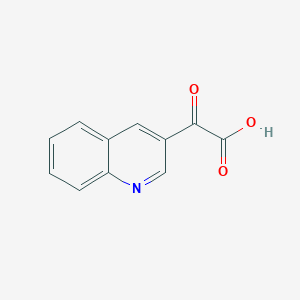

![Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B15309823.png)
